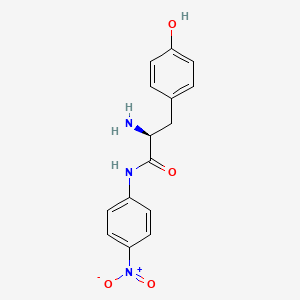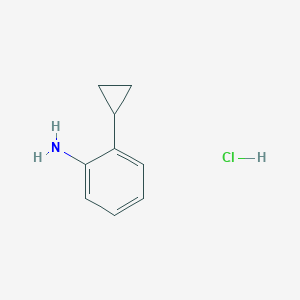
2-Cyclopropylaniline hydrochloride
説明
2-Cyclopropylaniline hydrochloride is a chemical compound with the CAS Number: 1056454-83-1 . It has a molecular weight of 169.65 and its linear formula is C9H12ClN . It is a solid substance and is stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
The InChI code for 2-Cyclopropylaniline hydrochloride is 1S/C9H11N.ClH/c10-9-4-2-1-3-8(9)7-5-6-7;/h1-4,7H,5-6,10H2;1H . This indicates the presence of a cyclopropyl group attached to an aniline group, along with a hydrochloride group .Physical And Chemical Properties Analysis
2-Cyclopropylaniline hydrochloride is a solid substance . It is stored at room temperature in an inert atmosphere .科学的研究の応用
Photoredox Catalysis
2-Cyclopropylaniline hydrochloride is involved in visible light-mediated intermolecular [3 + 2] annulation with alkynes. This process, facilitated by photoredox catalysis, yields various cyclic allylic amines and can be used to prepare complex heterocycles like fused indolines, highlighting its utility in synthetic organic chemistry (Nguyen, Maity, & Zheng, 2014).
Air Oxidation
Research shows that 2-Cyclopropylaniline undergoes air oxidation under ambient or accelerated conditions, resulting in the formation of corresponding acetamides. This reaction is significant for understanding the oxidation mechanisms and the synthesis of acetamide derivatives (Blackburn, Bowles, Curran, & Kim, 2012).
Synthesis of Cyclopropylamines
2-Cyclopropylaniline hydrochloride plays a role in the synthesis of cyclopropylamines. These compounds are prevalent in pharmaceuticals and agrochemicals, and their synthesis from α-chloroaldehydes via trapping electrophilic zinc homoenolates with an amine followed by ring closure is of notable interest (West et al., 2019).
Antifungal Applications
In the field of mycology, cyclopropylalanine, derived from 2-Cyclopropylaniline hydrochloride, has been identified as an antifungal amino acid in mushrooms like Amanita virgineoides Bas. Its structure and synthesis from L-allylglycine suggest potential for antifungal applications (Ohta et al., 1986).
Neuroprotective Effects
2-Cyclopropylimino-3-methyl-1,3-thiazoline hydrochloride, a derivative of 2-Cyclopropylaniline hydrochloride, has demonstrated neuroprotective effects against oxidative stress in studies involving rat glial cells. This suggests potential therapeutic applications in neurodegenerative diseases (Kim et al., 2011).
Potential Antidepressants
A series of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives, synthesized from 2-Cyclopropylaniline hydrochloride, have been evaluated as potential antidepressants. These compounds showed promising activity in animal tests, indicating their potential in psychiatric medicine (Bonnaud et al., 1987).
Gelation Properties
Research involving cyclo(L-Tyr-L-Lys) and its ε-amino derivatives, synthesized from 2-Cyclopropylaniline hydrochloride, has explored their ability to form organo- and hydrogels. These gels show potential for various applications, including material science and drug delivery systems (Xie et al., 2009).
Cytochrome P450-Catalyzed N-Dealkylation
The role of 2-Cyclopropylaniline hydrochloride in cytochrome P450-catalyzed N-dealkylation reactions has been studied. This research is crucial for understanding the metabolic pathways and interactions of cyclopropylamines in biological systems (Shaffer et al., 2002).
Safety and Hazards
The safety information available indicates that 2-Cyclopropylaniline hydrochloride has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
特性
IUPAC Name |
2-cyclopropylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N.ClH/c10-9-4-2-1-3-8(9)7-5-6-7;/h1-4,7H,5-6,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHSMAPZPGAEHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=CC=C2N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropylaniline hydrochloride | |
CAS RN |
1056454-83-1 | |
| Record name | (2-Cyclopropylphenyl)amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



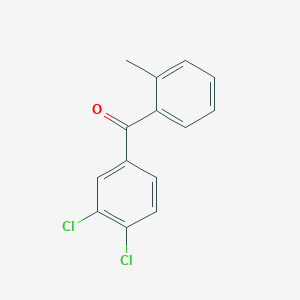
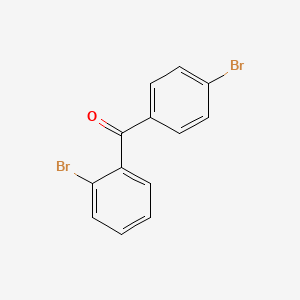
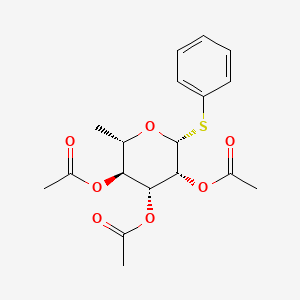
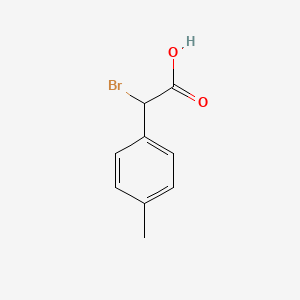

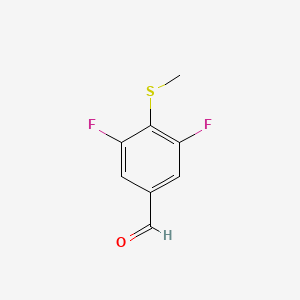
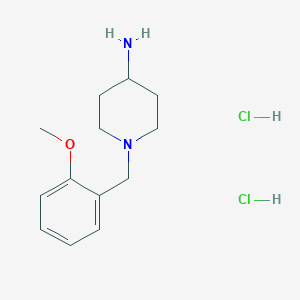

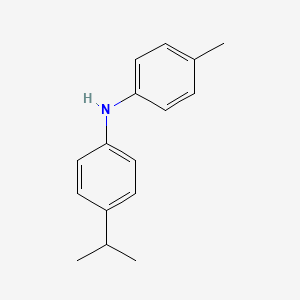


![1-[(4-Bromobutanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B1359157.png)
![(1H-Pyrrolo[2,3-b]pyridin-5-yl)methanol](/img/structure/B1359158.png)
